2-benzyl-4,7-dichloro-1-benzofuran-5-ol
Overview
Description
2-Benzyl-4,7-dichloro-1-benzofuran-5-ol is a synthetic organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-4,7-dichloro-1-benzofuran-5-ol typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Benzylation: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The hydroxyl group at the 5 position can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The hydroxyl group at the 5 position can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the benzofuran ring into a more saturated structure.
Substitution: The chlorine atoms at the 4 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dechlorinated or saturated benzofuran derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
2-Benzyl-4,7-dichloro-1-benzofuran-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-4,7-dichloro-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways: It may inhibit key pathways essential for the survival and replication of microbes or cancer cells, leading to their death or reduced proliferation.
Comparison with Similar Compounds
2-Benzyl-4,7-dichloro-1-benzofuran: Lacks the hydroxyl group at the 5 position.
2-Benzyl-4,7-dichloro-1-benzofuran-5-methanol: Has a methanol group instead of a hydroxyl group at the 5 position.
2-Benzyl-4,7-dichloro-1-benzofuran-5-carboxylic acid: Has a carboxylic acid group at the 5 position.
Uniqueness: 2-Benzyl-4,7-dichloro-1-benzofuran-5-ol is unique due to the presence of both chlorine atoms and the hydroxyl group, which may contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-benzyl-4,7-dichloro-1-benzofuran-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-8-13(18)14(17)11-7-10(19-15(11)12)6-9-4-2-1-3-5-9/h1-5,7-8,18H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOSSJNZBJGKEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C(=CC(=C3O2)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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